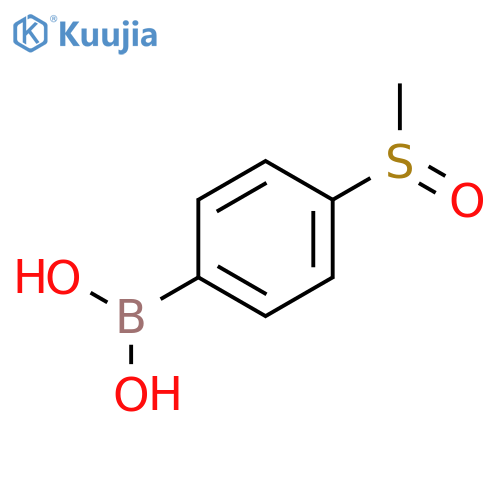Cas no 166386-48-7 ((4-methanesulfinylphenyl)boronic acid)

166386-48-7 structure
商品名:(4-methanesulfinylphenyl)boronic acid
(4-methanesulfinylphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(Methylsulfinyl)phenyl)boronic acid
- 4-Boronophenyl methyl sulphoxide~4-(Methylsulphinyl)phenylboronic acid
- 4-(Methylsulfonyl)phenylboronic acid
- 4-(METHANESULFINYL)BENZENEBORONIC ACID
- 4-(Methylsulfinylphenyl)boronic acid
- 4-Methylsufinylphenyl boronic acid
- (4-methylsulfinylphenyl)boronic acid
- 4-(Methylsulfinyl)benzeneboronic acid
- AKOS BRN-0326
- 4-Boronophenylmethylsulfoxide
- 4-(METHYLSULFINYL)PHENYLBORONIC ACID
- 4-METHANESULPHINYLPHENYLBORONIC ACID
- 4-(METHYLSULPHINYL)PHENYLBORONIC ACID
- 4-(Methanesulfinyl)phenylboronic acid
- 4-(Methylsulphinyl)benzeneboronic acid
- 4-(METHANESULPHINYL)BENZENEBORONIC ACID
- 4-Methylsufinylphenylboronic acid
- (4-methanesulfinylphenyl)boronic acid
- (+/-)-[4-(methylsulfinyl)phenyl]boronic acid
- 4-Methylsulfinylbenzene boronic acid
- MFCD02093071
- SY019322
- AB10761
- F87169
- YOTGALZTDVXUKZ-UHFFFAOYSA-N
- SCHEMBL387447
- 4-Methylsulfinyl benzene boronic acid
- J-513771
- (4-(Methylsulfinyl)phenyl)boronicacid
- [4-(Methanesulfinyl)phenyl]boronic acid
- Boronic acid, [4-(methylsulfinyl)phenyl]-
- 4-(Methylsulfinyl)phenylboronic acid, AldrichCPR
- 166386-48-7
- [4-(Methylsulphinyl)phenyl]boronic acid
- CS-0176168
- Boronic acid, B-[4-(methylsulfinyl)phenyl]-
- A810727
- AS-66038
- AKOS004116476
- 4-(methylsulfinyl)phenyl boronic acid
- FT-0616797
- 4-Methylsulfinylphenylboronic acid
- DTXSID60378530
- 4-methanesulfinylphenylboronic acid
- DB-010631
-
- MDL: MFCD02093071
- インチ: InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
- InChIKey: YOTGALZTDVXUKZ-UHFFFAOYSA-N
- ほほえんだ: CS(=O)C1=CC=C(C=C1)B(O)O
計算された属性
- せいみつぶんしりょう: 184.03700
- どういたいしつりょう: 184.037
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 76.7A^2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.39
- ゆうかいてん: 178-180°C
- ふってん: 416.8 ℃ at 760 mmHg
- フラッシュポイント: 223.2°C
- 屈折率: 1.616
- PSA: 76.74000
- LogP: -0.03050
- じょうきあつ: 0.0±1.1 mmHg at 25°C
- ようかいせい: 未確定
(4-methanesulfinylphenyl)boronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38-36
- セキュリティの説明: S26-S36/37/39
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
(4-methanesulfinylphenyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246838-5g |
(4-(Methylsulfinyl)phenyl)boronic acid |
166386-48-7 | 98% | 5g |
¥5241 | 2023-04-15 | |
| Ambeed | A506315-1g |
(4-(Methylsulfinyl)phenyl)boronic acid |
166386-48-7 | 98% | 1g |
$156.0 | 2025-02-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181944-1g |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 97% | 1g |
¥970.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181944-100mg |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 97% | 100mg |
¥679.90 | 2023-09-01 | |
| abcr | AB174037-100 mg |
4-(Methanesulfinyl)benzeneboronic acid, 97%; . |
166386-48-7 | 97% | 100mg |
€96.10 | 2023-05-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17865-100mg |
4-(Methylsulfinyl)benzeneboronic acid, 98% |
166386-48-7 | 98% | 100mg |
¥967.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17865-1g |
4-(Methylsulfinyl)benzeneboronic acid, 98% |
166386-48-7 | 98% | 1g |
¥7776.00 | 2023-02-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-5g |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 95% | 5g |
¥4118.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-250mg |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 95% | 250mg |
¥382.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-5.0g |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 95% | 5.0g |
¥3775.0000 | 2024-07-24 |
(4-methanesulfinylphenyl)boronic acid 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
166386-48-7 ((4-methanesulfinylphenyl)boronic acid) 関連製品
- 149104-88-1(4-(Methylsulfonyl)phenylboronic acid)
- 1056475-66-1(3-Methylsulfinylphenylboronic Acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2230780-65-9(IL-17A antagonist 3)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:166386-48-7)(4-methanesulfinylphenyl)boronic acid

清らかである:99%
はかる:5g
価格 ($):436.0